molecular formula C10H12O2 B2419162 4-Isopropylsalicylaldehyde CAS No. 536-32-3

4-Isopropylsalicylaldehyde

Cat. No.: B2419162
CAS No.: 536-32-3
M. Wt: 164.204
InChI Key: NSLDZVUVKUIYNL-UHFFFAOYSA-N
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Description

4-Isopropylsalicylaldehyde, also known as 2-Hydroxy-4-isopropylbenzaldehyde, is an organic compound with the molecular formula C10H12O2. It is a derivative of salicylaldehyde, where the hydroxyl group is positioned ortho to the aldehyde group, and an isopropyl group is attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylsalicylaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of salicylaldehyde with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Salicylaldehyde+Isopropyl chlorideAlCl3This compound\text{Salicylaldehyde} + \text{Isopropyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Salicylaldehyde+Isopropyl chlorideAlCl3​​this compound

Another method involves the hydroxylation of 4-isopropylbenzaldehyde using a suitable oxidizing agent. The reaction conditions typically require a controlled temperature and pH to ensure selective hydroxylation at the ortho position relative to the aldehyde group.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in minimizing by-products and maximizing the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylsalicylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: 4-Isopropylsalicylic acid.

    Reduction: 4-Isopropylsalicyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Isopropylsalicylaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anti-inflammatory agents.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Isopropylsalicylaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines. This property is exploited in the synthesis of various bioactive compounds. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Salicylaldehyde: Lacks the isopropyl group, making it less hydrophobic.

    4-Methylsalicylaldehyde: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.

    4-tert-Butylsalicylaldehyde: Contains a tert-butyl group, which is bulkier than the isopropyl group, affecting its reactivity and solubility.

Uniqueness

4-Isopropylsalicylaldehyde is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and influences its chemical reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

IUPAC Name

2-hydroxy-4-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLDZVUVKUIYNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 100 mL of trifluoroacetic acid were added 25.39 g of 3-isopropylphenol and 26.14 g of hexamethylenetetramine. After being stirred at 60° C. for an hour, the reaction mixture was concentrated under reduced pressure. To the residue was added diluted hydrochloric acid, and the mixture was stirred at room temperature for 30 minutes. After the reaction mixture was extracted with ethyl acetate, the organic layer was washed with saturated aqueous sodium bicarbonate solution, and brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: ethyl acetate-hexane) to give 6.69 g of 2-hydroxy-4-isopropylbenzaldehyde.
Quantity
25.39 g
Type
reactant
Reaction Step One
Quantity
26.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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